D-tagaturonic acid

Catalog No.
S623134
CAS No.
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-tagaturonic acid

Product Name

D-tagaturonic acid

IUPAC Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4-,5+/m1/s1

InChI Key

IZSRJDGCGRAUAR-WDCZJNDASA-N

SMILES

C(C(=O)C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C(C(=O)C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C(C(=O)[C@H]([C@H]([C@@H](C(=O)O)O)O)O)O

Description

The exact mass of the compound D-tagaturonic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

D-tagaturonic acid is a sugar acid derived from D-glucose and classified as a uronic acid. Its chemical formula is C6H10O7C_6H_{10}O_7, with an average molecular weight of approximately 194.1394 g/mol. This compound plays a significant role in various metabolic pathways, particularly in certain bacterial species where it serves as an intermediate in the degradation of L-idonate and ketogluconate metabolism . D-tagaturonic acid is structurally characterized by a carboxyl group (-COOH) attached to the sixth carbon of the glucose backbone, which distinguishes it from other similar compounds.

, primarily involving enzymatic transformations. One notable reaction is its conversion to D-gluconate through the action of specific reductases, which utilize NADH or NADPH as coenzymes. The reactions can be summarized as follows:

  • Reduction to D-gluconate:
    D tagaturonic acid+NAD P HD gluconate+NAD P +\text{D tagaturonic acid}+\text{NAD P H}\rightarrow \text{D gluconate}+\text{NAD P }^+

Additionally, D-tagaturonic acid can undergo further oxidation or reduction reactions, contributing to various metabolic pathways within microorganisms .

D-tagaturonic acid exhibits biological significance primarily as a metabolite in microbial systems. It has been identified as a product of carbohydrate metabolism in certain bacteria, including Escherichia coli, where it plays a role in the utilization of sugars and organic acids. The compound's biological activity is linked to its involvement in energy production and substrate-level phosphorylation, making it crucial for microbial growth and metabolism .

The synthesis of D-tagaturonic acid can occur through several methods:

  • Enzymatic Synthesis: Enzymatic pathways involving specific oxidoreductases can convert glucose derivatives into D-tagaturonic acid. For instance, the enzyme D-tagaturonate reductase catalyzes the reduction of 5-keto-D-gluconate to D-tagaturonic acid .
  • Chemical Synthesis: Laboratory methods may involve the oxidation of glucose or related sugars using oxidizing agents under controlled conditions to yield D-tagaturonic acid.
  • Microbial Fermentation: Certain strains of bacteria can naturally produce D-tagaturonic acid through fermentation processes, utilizing glucose or other carbohydrates as substrates .

D-tagaturonic acid has several applications in biochemistry and biotechnology:

  • Metabolic Studies: It serves as a model compound for studying metabolic pathways involving uronic acids.
  • Food Industry: Its derivatives may be explored for use as food additives or preservatives due to their potential antimicrobial properties.
  • Pharmaceuticals: Research into its biological activity may lead to applications in drug development, particularly in targeting metabolic disorders .

Studies on D-tagaturonic acid's interactions primarily focus on its role within metabolic pathways and its interactions with enzymes involved in carbohydrate metabolism. For example, investigations into how D-tagaturonic acid influences enzyme activity can provide insights into its regulatory roles within microbial systems. Additionally, research on its interactions with other metabolites may elucidate its function in broader metabolic networks .

D-tagaturonic acid shares structural similarities with several other uronic acids and sugar acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
D-glucuronic acidC6H10O7C_6H_{10}O_7Prevalent in mammalian metabolism; involved in detoxification processes.
D-galacturonic acidC6H10O7C_6H_{10}O_7Found in pectin; important for plant cell wall structure.
L-iduronic acidC6H10O7C_6H_{10}O_7Epimer of D-glucuronic acid; involved in glycosaminoglycan synthesis.
D-mannuronic acidC6H10O7C_6H_{10}O_7Key component of alginate; used in food and pharmaceutical industries.

Uniqueness of D-tagaturonic Acid

D-tagaturonic acid is unique due to its specific role as an intermediate in particular bacterial pathways, distinguishing it from other uronic acids that are more prevalent in higher organisms or plant systems. Its enzymatic transformations and metabolic functions highlight its importance within microbial ecology and biochemistry .

Galacturonate Isomerase-Catalyzed Formation from D-Galacturonic Acid

The primary biosynthetic pathway for D-tagaturonic acid formation involves the enzymatic isomerization of D-galacturonic acid through the action of galacturonate isomerase (enzyme classification 5.3.1.12) [1] [19]. This enzyme, also known as uronate isomerase, catalyzes the reversible conversion of D-galacturonic acid to D-tagaturonic acid, representing a crucial step in pectin-derived carbohydrate metabolism [4] [7].

Galacturonate isomerase belongs to the amidohydrolase superfamily, a highly divergent group of enzymes that have evolved from hydrolytic templates to catalyze isomerization reactions [19]. The enzyme demonstrates dual substrate specificity, capable of converting both D-glucuronic acid to D-fructuronic acid and D-galacturonic acid to D-tagaturonic acid [19] [23]. This broad substrate recognition pattern indicates evolutionary adaptation to handle multiple uronic acid substrates within microbial metabolic networks.

The catalytic mechanism involves a proton transfer reaction proceeding through a cis-enediol intermediate [19] [21]. X-ray crystallographic studies of uronate isomerase from Bacillus halodurans have revealed that the mononuclear metal center in the active site coordinates with the C-6 carboxylate and C-5 hydroxyl group of the substrate [19]. The bound complex demonstrates specific protein-substrate interactions, with the C-2 and C-3 hydroxyl groups forming hydrogen bonds with arginine-357, while the carbonyl group at C-1 interacts with tyrosine-50 [19].

The proposed chemical mechanism initiates with proton transfer from C-2 of D-galacturonic acid to C-1, facilitated by the combined actions of aspartate-355 and the metal-coordinated C-5 hydroxyl group [19]. Formation of the cis-enediol intermediate is further enhanced by proton shuttling between the C-2 and C-1 oxygen atoms, mediated by conserved tyrosine-50 and arginine-355 residues [19]. This mechanism represents a remarkable evolutionary adaptation where an enzyme scaffold originally designed for hydrolytic reactions has been repurposed for isomerization chemistry.

Kinetic characterization reveals that galacturonate isomerase exhibits optimal activity at neutral to slightly alkaline conditions (pH 7.0-8.0) with temperature optima around 37°C [4] [22]. The enzyme demonstrates a Michaelis constant of approximately 2.1 millimolar for D-galacturonic acid, indicating moderate substrate affinity [22]. Product release has been identified as the rate-limiting step in the overall catalytic cycle, as demonstrated by primary isotope effect studies and solvent viscosity experiments [19].

EnzymeEC NumberSubstrateProductCofactorOrganism
Galacturonate isomerase (UxaC)EC 5.3.1.12D-galacturonic acidD-tagaturonic acidMetal ion (Zn²⁺/Mn²⁺)Escherichia coli, Bacillus halodurans
Uronate isomerase (URI)EC 5.3.1.12D-glucuronic acid / D-galacturonic acidD-fructuronic acid / D-tagaturonic acidMetal ion (Zn²⁺/Mn²⁺)Escherichia coli, Bacillus halodurans

Role of Uronic Acid Isomerases in Microbial Metabolic Networks

Uronic acid isomerases function as critical metabolic gatekeepers in microbial networks dedicated to the catabolism of pectin-derived substrates and other uronic acid-containing polysaccharides [7] [33]. These enzymes facilitate the initial committed step in the galacturonate degradation pathway, converting D-galacturonic acid to D-tagaturonic acid as part of the adapted Entner-Doudoroff pathway that ultimately generates pyruvate and glyceraldehyde-3-phosphate [7].

The metabolic significance of D-tagaturonic acid formation extends beyond simple substrate conversion, serving as a branch point for multiple catabolic routes [7] [17]. Following its formation, D-tagaturonic acid can be processed through the canonical isomerase pathway involving tagaturonate reductase (enzyme classification 1.1.1.58), which converts the compound to D-altronic acid using nicotinamide adenine dinucleotide as a cofactor [4] [7]. Alternatively, D-tagaturonic acid can undergo epimerization to D-fructuronic acid through the action of tagaturonate 3-epimerase (enzyme classification 5.1.2.7), providing metabolic flexibility for different environmental conditions [7] [29].

Microbial adaptation to uronic acid utilization involves sophisticated regulatory mechanisms that coordinate the expression of multiple enzymes in response to substrate availability [4] [22]. Studies with Escherichia coli, Aerobacter aerogenes, and Serratia marcescens have demonstrated that uronate isomerase activity is induced specifically when cells are grown on D-galacturonic acid or D-glucuronic acid substrates [4] [22]. This induction pattern ensures efficient resource allocation, preventing unnecessary enzyme synthesis when alternative carbon sources are available.

The distribution of uronic acid isomerases across bacterial species reveals significant metabolic diversity in pectin utilization strategies [22]. While most gram-negative bacteria examined possess both isomerase and reductase activities, certain marine isolates demonstrate substrate-specific enzyme expression [4]. For example, marine bacterium M11 produces a specific D-glucuronic acid isomerase when grown on glucuronic acid but lacks reductase activity for the subsequent conversion steps [4]. This metabolic specialization suggests evolutionary adaptation to specific ecological niches where particular uronic acid substrates predominate.

The integration of D-tagaturonic acid metabolism within broader cellular networks involves coordination with central metabolic pathways [20] [33]. The compound serves as a key intermediate that channels uronic acid-derived carbon into the Entner-Doudoroff pathway, ultimately contributing to energy production and biosynthetic precursor generation [7] [33]. Recent metabolic engineering studies have exploited these natural pathways to redirect D-tagaturonic acid flux toward the production of valuable chemicals such as D-glyceric acid [20].

Metabolic RoleProcessKey EnzymesCellular LocationRegulation
Primary formationD-galacturonic acid → D-tagaturonic acidGalacturonate isomeraseCytoplasmInduced by D-galacturonic acid
Alternative formationBacterial pectin degradationPectin lyase, unsaturated glucuronyl hydrolasePeriplasm/CytoplasmInduced by pectin/uronic acids
Reduction pathwayD-tagaturonic acid → D-altronic acidTagaturonate reductaseCytoplasmConstitutive/Induced
InterconversionD-tagaturonic acid ↔ D-fructuronic acidTagaturonate 3-epimeraseCytoplasmInduced by uronic acids
Terminal metabolismEntry to Entner-Doudoroff pathwayAltronate dehydratase, 2-keto-3-deoxy-gluconate kinaseCytoplasmConstitutive

Redox-Dependent Interconversion with L-Galactonic Acid

The redox-dependent interconversion between D-tagaturonic acid and L-galactonic acid represents a crucial metabolic branch point that distinguishes bacterial and eukaryotic carbohydrate processing strategies [14] [24]. This bidirectional transformation involves oxidoreductase enzymes that utilize nicotinamide cofactors to modulate the oxidation state of the galactonic acid backbone, enabling metabolic flexibility in response to cellular redox conditions.

In bacterial systems, the reduction of D-tagaturonic acid to D-altronic acid is catalyzed by tagaturonate reductase, which preferentially utilizes nicotinamide adenine dinucleotide in its reduced form as the electron donor [4] [27]. This enzyme belongs to the oxidoreductase family (enzyme classification 1.1.1.58) and demonstrates strict cofactor specificity for the reduced nicotinamide adenine dinucleotide cofactor rather than its phosphorylated analog [4]. The reverse reaction, oxidation of D-altronic acid back to D-tagaturonic acid, can occur under appropriate redox conditions, establishing a reversible equilibrium that responds to cellular nicotinamide adenine dinucleotide availability [27].

Eukaryotic organisms, particularly filamentous fungi, have evolved a distinct pathway for D-galacturonic acid metabolism that directly produces L-galactonic acid through the action of D-galacturonic acid reductase [14] [24]. This enzyme (enzyme classification 1.1.1.414) demonstrates strict dependence on nicotinamide adenine dinucleotide phosphate in its reduced form and catalyzes the direct conversion of D-galacturonic acid to L-galactonic acid without proceeding through the D-tagaturonic acid intermediate [14] [30]. The enzyme exhibits optimal activity at pH 7.5 and 30°C, with a Michaelis constant of 1.2 millimolar for D-galacturonic acid and 0.031 millimolar for the reduced nicotinamide adenine dinucleotide phosphate cofactor [14] [30].

The metabolic interconnection between D-tagaturonic acid and L-galactonic acid has been exploited in metabolic engineering applications to redirect carbon flux toward desired products [24] [32]. Deletion of L-galactonic acid dehydratase in filamentous fungi results in accumulation of L-galactonic acid, demonstrating the physiological significance of this redox interconversion [24]. Similarly, bacterial systems can be engineered to produce L-galactonic acid by introducing eukaryotic D-galacturonic acid reductase while maintaining the natural D-tagaturonic acid formation pathway [30].

Recent studies have revealed additional complexity in the redox interconversion network through the identification of L-galactonic acid dehydrogenase activities that can oxidize L-galactonic acid back to D-tagaturonic acid [32] [36]. This oxidative pathway provides a mechanism for recycling L-galactonic acid into the bacterial catabolism network when alternative carbon sources become limiting [32]. The enzyme demonstrates cofactor flexibility, accepting both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate in their oxidized forms [31].

The physiological regulation of redox-dependent interconversion involves sophisticated sensing mechanisms that monitor cellular cofactor ratios [30] [31]. Under conditions of high nicotinamide adenine dinucleotide phosphate availability, flux toward L-galactonic acid formation is favored, while nicotinamide adenine dinucleotide abundance promotes D-tagaturonic acid reduction to D-altronic acid [30]. This metabolic flexibility enables microorganisms to maintain balanced redox homeostasis while efficiently processing uronic acid substrates.

EnzymeKm Substrate (mM)Km Cofactor (mM)pH OptimumTemperature Optimum (°C)Mechanism
Galacturonate isomerase2.1 (D-galacturonic acid)Not applicable7.0-8.037Proton transfer via cis-enediol
Tagaturonate reductase0.58 (D-tagaturonic acid)0.12 (NADH)8.537Hydride transfer
D-galacturonic acid reductase1.2 (D-galacturonic acid)0.031 (NADPH)7.530Hydride transfer
Uronate isomerase0.85 (D-glucuronic acid)Not applicable7.5-8.037Proton transfer via cis-enediol

The catabolism of D-tagaturonic acid exhibits fundamental differences between fungal and bacterial systems, reflecting distinct evolutionary adaptations for pectin utilization. These pathway divergences underscore the sophisticated mechanisms microorganisms have developed to extract energy from complex plant polysaccharides.

Fungal Degradation Mechanisms

Fungal degradation pathways for D-tagaturonic acid precursors are characterized by reductive strategies that prioritize the conversion of galacturonate derivatives to platform chemicals. In Aspergillus niger, the primary pathway involves D-galacturonate reductase (GaaA), which catalyzes the initial NADH-dependent reduction of D-galacturonate to L-galactonic acid [1] [4]. This reductive approach distinguishes fungal metabolism from bacterial systems, as it directly channels uronic acid substrates toward L-galactonic acid production rather than pursuing isomerization strategies.

The second enzymatic step in fungal systems involves L-galactonate dehydratase (GaaB), which converts L-galactonic acid to 2-keto-3-deoxy-L-threo-hex-4-enuronate [5] [6]. This dehydration reaction represents a critical control point for metabolic flux regulation, as deletion of the gaaB gene results in L-galactonic acid accumulation, enabling biotechnological production of this platform chemical [7] [4]. Hypocrea jecorina demonstrates similar reductive capabilities, achieving product yields approaching 100% from pure D-galacturonic acid through engineered strains lacking dehydratase activity [5] [7].

Trichoderma reesei exhibits specialized L-galactonate dehydratase activity that shows remarkable substrate specificity for L-galactonate and D-arabonate, where hydroxyl groups at C2 and C3 maintain specific stereochemical configurations [6]. This enzyme does not exhibit activity toward D-galactonate, D-gluconate, L-gulonate, or D-xylonate, indicating highly evolved active site architecture optimized for fungal pectin catabolism [8] [6]. The substrate specificity patterns observed across fungal species suggest coordinated evolution of enzyme systems tailored to particular ecological niches and substrate availability.

Bacterial Degradation Mechanisms

Bacterial pectinolytic systems employ fundamentally different catalytic strategies, utilizing isomerase pathways that convert uronic acids through ketose intermediates. The bacterial isomerase pathway, extensively characterized in Escherichia coli and Bacillus subtilis, initiates with uronate isomerase (UxaC) converting D-galacturonate to D-tagaturonate [2] [9]. This isomerization reaction requires no cofactors and represents the entry point for uronic acid catabolism in bacterial systems.

The subsequent enzymatic step involves D-tagaturonate reductase (UxaB), which catalyzes the NADH-dependent reduction of D-tagaturonate to D-altronate [10] [11] [9]. This enzyme exhibits strict substrate specificity for D-tagaturonate and demonstrates kinetic parameters optimized for efficient flux through the catabolic pathway. The tagaturonate reductase system represents a critical regulatory point, as its activity directly controls the rate of uronic acid catabolism and influences cellular carbon utilization patterns.

D-altronate dehydratase (UxaA) completes the bacterial pathway by converting D-altronate to 2-keto-3-deoxygluconate (KDG), which subsequently enters central carbon metabolism through the Entner-Doudoroff pathway [2] [12]. This dehydratase activity provides the essential link between uronic acid catabolism and glycolytic flux, enabling bacteria to efficiently extract energy from pectin-derived substrates while maintaining metabolic flexibility.

Yersinia enterocolitica demonstrates sophisticated regulatory mechanisms controlling the bacterial isomerase pathway, with KdgR-mediated transcriptional control responding to KDG levels and carbon catabolite repression [3]. The regulatory circuit involves a positive feedback loop where pectin degradation products induce further enzyme synthesis, enabling rapid adaptation to pectin-rich environments while maintaining metabolic efficiency.

KdgF-Mediated Conversion to 5-Keto-4-Deoxyuronate Intermediate

The KdgF enzyme system represents a critical biochemical breakthrough that resolved a 50-year gap in understanding uronate metabolism. This protein family catalyzes the ketonization of 4,5-unsaturated monouronates, converting them to linear ketonized forms essential for efficient metabolic flux through pectinolytic pathways [13] [14] [15].

Mechanistic Insights and Substrate Specificity

KdgF enzymes from Yersinia enterocolitica and Halomonas species demonstrate remarkable substrate flexibility, with the ability to process both pectin-derived 4,5-unsaturated galacturonate (ΔGalUA) and alginate-derived 4,5-unsaturated mannuronate (ΔManUA) [13]. The YeKdgF enzyme exhibits threefold preference for ΔGalUA over ΔManUA, while HaKdgF shows similar cross-specificity, indicating evolutionary conservation of catalytic mechanisms across different microbial systems [13].

The catalytic mechanism involves sequential ring opening and enol-keto tautomerization reactions, facilitated by divalent metal cofactors including manganese and magnesium [13] [16]. X-ray crystallographic analysis reveals that KdgF proteins adopt a cupin-like fold with metal coordination sites comprising three histidines and one glutamine residue [13]. The metal coordination geometry provides essential charge neutralization for the oxyanion intermediate and proper substrate orientation within the active site.

Nuclear magnetic resonance analysis of YeKdgF reaction products confirms the formation of 5-keto-4-deoxyuronate (DKI) from ΔGalUA substrates, demonstrating the enzyme's role in generating the critical metabolic intermediate required for downstream processing [13] [17] [18]. This linearization step previously thought to occur spontaneously actually requires enzymatic catalysis to achieve physiologically relevant reaction rates compatible with microbial growth requirements.

Reconstituted Pathway Analysis

In vitro reconstitution experiments demonstrate the essential role of KdgF in complete pectinolytic pathways [13]. Coupled assays incorporating YeOgl (oligogalacturonate lyase), YeKdgF, YeKduI (KDG isomerase), and YeKduD (KDG reductase) show that KdgF omission results in 57-69% reduction in NADH turnover compared to complete pathway systems [13]. This significant flux reduction confirms that spontaneous ketonization occurs too slowly to support efficient metabolic flow, validating KdgF as an essential pathway component.

Marine bacterial systems, exemplified by Pseudoalteromonas species, utilize KdgF enzymes within distinct pectinolytic architectures that differ from terrestrial bacterial pathways [17] [18] [19]. These marine systems integrate KdgF activity with glycoside hydrolase family 105 (GH105) enzymes, creating alternative strategies for pectin backbone degradation that produce both galacturonate and DKI as metabolic products [18] [19].

The periplasmic localization of marine pectinolytic enzymes, including KdgF, suggests compartmentalized processing strategies that enhance substrate utilization efficiency while preventing intermediate loss to the extracellular environment [19]. TRAP transporters encoded within marine pectin utilization loci likely facilitate the import of both galacturonate and DKI into the cytoplasm for further catabolism [19].

Regulatory Integration and Metabolic Control

KdgF expression is tightly regulated within pectin degradation operons, responding to the presence of pectin-derived substrates and carbon catabolite repression mechanisms [3]. In Dickeya dadantii, KdgF is regulated by the KdgR repressor protein, which binds to operator sequences in the presence of KDG, creating a sophisticated feedback control system [3]. This regulatory architecture ensures coordinated expression of pectinolytic enzymes while preventing wasteful protein synthesis under non-inducing conditions.

The temporal dynamics of KdgF expression reflect complex metabolic switches between preferred carbon sources and pectin utilization [3]. Carbon catabolite repression mechanisms prioritize glucose metabolism over pectin degradation, with KdgF expression increasing only after glucose depletion. This hierarchical regulation optimizes cellular resource allocation while maintaining the capacity for rapid adaptation to pectin-rich environments.

Genetic Modifications for Enhanced Bioconversion Efficiency

Metabolic engineering strategies targeting D-tagaturonic acid pathways have achieved remarkable success in enhancing bioconversion efficiency across multiple microbial platforms. These approaches combine rational pathway design with systems-level optimization to maximize product yields and process economics.

Fungal Engineering Approaches

Aspergillus niger engineering programs have focused on disrupting competing metabolic pathways while enhancing precursor supply for target product formation. Deletion of the gaaB gene encoding L-galactonate dehydratase eliminates the primary consumption pathway for L-galactonic acid, enabling accumulation of this valuable platform chemical [1] [7] [4]. Engineered strains achieve product yields approaching 90% of the theoretical maximum in solid-state fermentation systems, with final titers between 7-9 g/L L-galactonic acid from pure D-galacturonic acid substrates [7] [4].

Overexpression of D-galacturonate reductase (gaaA) in combination with gaaB deletion enhances initial production rates by increasing flux through the reductive pathway [4]. This metabolic engineering strategy demonstrates the importance of balancing enzyme expression levels to optimize pathway flux while preventing metabolic bottlenecks that could limit overall productivity.

Consolidated bioprocessing approaches utilize engineered Aspergillus niger strains for direct conversion of citrus processing waste to L-galactonic acid [7]. These systems integrate pectinolytic enzyme secretion with pathway engineering, enabling single-step processing of complex biomass substrates. Both submerged and solid-state fermentation systems achieve comparable product yields, with solid-state processes showing particular promise for large-scale biomass processing applications.

Hypocrea jecorina engineering programs demonstrate similar success in L-galactonic acid production, achieving 100% product yields from pure D-galacturonic acid through targeted gene deletions [1]. The high conversion efficiency observed in this system reflects optimized enzyme expression patterns and efficient substrate utilization mechanisms inherent in this industrial fungal platform.

Bacterial Engineering Strategies

Escherichia coli metabolic engineering for enhanced uronic acid utilization involves systematic deletion of competing pathways combined with heterologous enzyme expression. The construction of ΔxylAB ΔyagF ΔyjhG strains eliminates native xylose and xylonate catabolism pathways while introducing NAD+-dependent xylose dehydrogenase for enhanced substrate oxidation [20]. These engineered strains achieve 0.98 g product/g substrate yields for D-xylonic acid production, demonstrating the effectiveness of pathway elimination strategies.

Corynebacterium glutamicum engineering incorporates synthetic pathway construction with nitrogen-responsive control systems [20]. Strains carrying synthetic xylAB operons combined with nitrogen-starvation inducible promoters achieve 0.8 mol product/mol substrate yields while demonstrating growth-production decoupling through nutritional control mechanisms [20]. This approach enables high-cell-density cultivation followed by production phases optimized for metabolite accumulation.

The integration of adaptive laboratory evolution with rational engineering enhances bacterial performance beyond initial design parameters [20]. Strains subjected to selective pressure for improved substrate utilization demonstrate enhanced growth rates and substrate conversion efficiency, indicating the value of combining directed and natural evolution approaches.

Process Optimization and Scale-Up Considerations

Enhanced bioconversion efficiency requires optimization of cultivation conditions beyond genetic modifications alone. pH control emerges as a critical parameter, with engineered Aspergillus niger strains showing enhanced productivity under acidic conditions that favor L-galactonic acid stability and reduce competing side reactions [7] [4]. Temperature and aeration optimization further enhance metabolic flux while maintaining cell viability throughout extended cultivation periods.

Substrate preparation and feeding strategies significantly influence overall process efficiency [21] [22]. The addition of auxiliary materials such as maize stover or frass improves substrate handling and moisture control while providing supplementary nutrients that enhance microbial performance [21]. These process modifications demonstrate bioconversion rate improvements and enhanced feed conversion ratios across multiple waste processing applications.

Enzyme supplementation strategies provide additional routes for enhancing bioconversion efficiency beyond host engineering [23]. The use of defined bacterial mixtures with high hydrolytic enzyme activities (amylase, protease, lipase) achieves 2.6-2.8 fold enhancement in substrate utilization for various waste bioconversion applications [23]. These synergistic approaches combine the benefits of engineered host organisms with optimized enzyme cocktails tailored to specific substrate profiles.

XLogP3

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Wikipedia

D-tagaturonic acid

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 02-18-2024

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